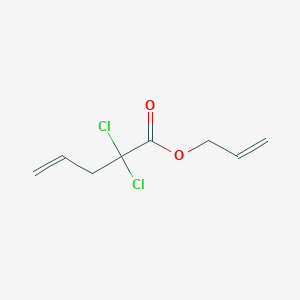
3-Benzamido-6-hydroxycyclohex-4-ene-1,2-diyl diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzamido-6-hydroxycyclohex-4-ene-1,2-diyl diacetate is an organic compound characterized by its unique structure, which includes a benzamido group, a hydroxy group, and two acetate groups attached to a cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzamido-6-hydroxycyclohex-4-ene-1,2-diyl diacetate typically involves multi-step organic reactions. One common synthetic route starts with the cyclohexene ring, which undergoes functionalization to introduce the hydroxy and benzamido groups. The final step involves acetylation to form the diacetate.
Functionalization of Cyclohexene: The cyclohexene ring is first subjected to hydroxylation using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to introduce the hydroxy group at the desired position.
Introduction of Benzamido Group: The hydroxy-functionalized cyclohexene is then reacted with benzoyl chloride (C6H5COCl) in the presence of a base such as pyridine to form the benzamido group.
Acetylation: The final step involves acetylation using acetic anhydride (C4H6O3) in the presence of a catalyst like pyridine to form the diacetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-Benzamido-6-hydroxycyclohex-4-ene-1,2-diyl diacetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or PCC (pyridinium chlorochromate).
Reduction: The benzamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of methoxy derivatives.
Aplicaciones Científicas De Investigación
3-Benzamido-6-hydroxycyclohex-4-ene-1,2-diyl diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Benzamido-6-hydroxycyclohex-4-ene-1,2-diyl diacetate depends on its interaction with molecular targets. The benzamido group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The hydroxy and acetate groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
3-Benzamido-6-hydroxycyclohex-4-ene-1,2-diyl diacetate: Unique due to the presence of both benzamido and hydroxy groups on the cyclohexene ring.
3-Benzamido-6-hydroxycyclohexane-1,2-diyl diacetate: Lacks the double bond in the cyclohexene ring, which can affect its reactivity and biological activity.
3-Benzamido-6-hydroxycyclohex-4-ene-1,2-diyl monoacetate: Contains only one acetate group, which can influence its solubility and reactivity.
Uniqueness
This compound is unique due to its specific combination of functional groups and the presence of a double bond in the cyclohexene ring. This structural arrangement can lead to distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Número CAS |
110099-31-5 |
|---|---|
Fórmula molecular |
C17H19NO6 |
Peso molecular |
333.3 g/mol |
Nombre IUPAC |
(6-acetyloxy-2-benzamido-5-hydroxycyclohex-3-en-1-yl) acetate |
InChI |
InChI=1S/C17H19NO6/c1-10(19)23-15-13(8-9-14(21)16(15)24-11(2)20)18-17(22)12-6-4-3-5-7-12/h3-9,13-16,21H,1-2H3,(H,18,22) |
Clave InChI |
VILSNSJPMCIIFD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1C(C=CC(C1OC(=O)C)O)NC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


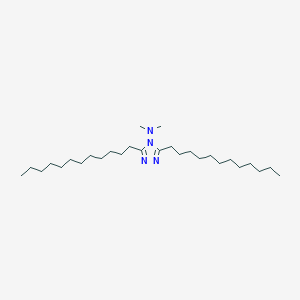
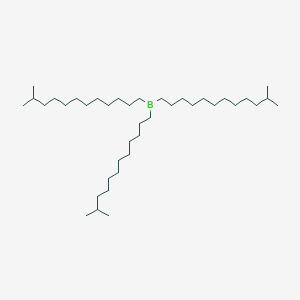


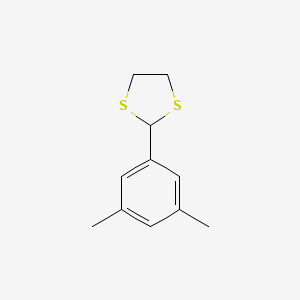


![4,4'-[(2-Amino-1,3-phenylene)bis(methylene)]dianiline](/img/structure/B14316901.png)
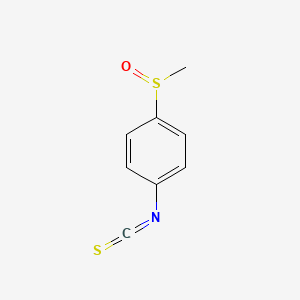
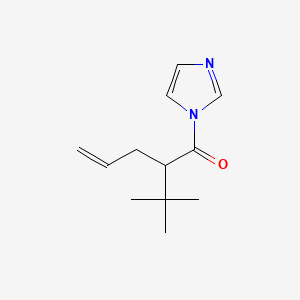
![1-[Dimethyl(prop-2-en-1-yl)silyl]propan-2-ol](/img/structure/B14316913.png)


